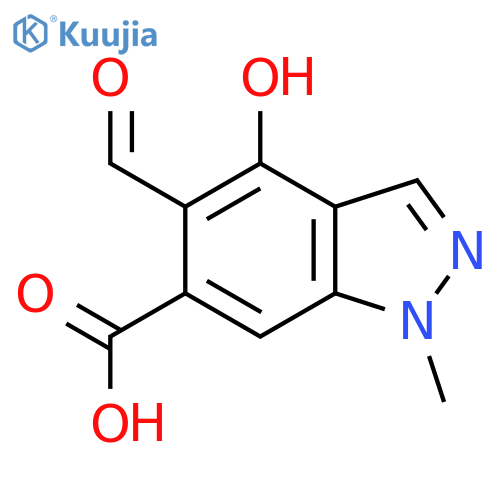

Cas no 2168233-03-0 (5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid)

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid

- 2168233-03-0

- EN300-1578753

-

- インチ: 1S/C10H8N2O4/c1-12-8-2-5(10(15)16)7(4-13)9(14)6(8)3-11-12/h2-4,14H,1H3,(H,15,16)

- InChIKey: NLMWJZYDDHXVFP-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C=O)C(C(=O)O)=CC2=C1C=NN2C

計算された属性

- せいみつぶんしりょう: 220.04840674g/mol

- どういたいしつりょう: 220.04840674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 92.4Ų

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1578753-1.0g |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1578753-10000mg |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 10000mg |

$5897.0 | 2023-09-24 | ||

| Enamine | EN300-1578753-0.25g |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 0.25g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1578753-2.5g |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 2.5g |

$2688.0 | 2023-06-04 | ||

| Enamine | EN300-1578753-0.5g |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 0.5g |

$1316.0 | 2023-06-04 | ||

| Enamine | EN300-1578753-1000mg |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 1000mg |

$1371.0 | 2023-09-24 | ||

| Enamine | EN300-1578753-50mg |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 50mg |

$1152.0 | 2023-09-24 | ||

| Enamine | EN300-1578753-250mg |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 250mg |

$1262.0 | 2023-09-24 | ||

| Enamine | EN300-1578753-5000mg |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 5000mg |

$3977.0 | 2023-09-24 | ||

| Enamine | EN300-1578753-0.05g |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid |

2168233-03-0 | 0.05g |

$1152.0 | 2023-06-04 |

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid 関連文献

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acidに関する追加情報

Professional Introduction to 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic Acid (CAS No. 2168233-03-0)

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, identified by its CAS number 2168233-03-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both formyl and hydroxy functional groups, along with a methyl substituent, makes it a versatile scaffold for various chemical modifications and biological interactions.

The compound belongs to the indazole family, which is well-documented for its role in medicinal chemistry. Indazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid contributes to its potential as a precursor or intermediate in the synthesis of more complex molecules. This makes it particularly valuable for researchers exploring novel therapeutic agents.

In recent years, there has been a surge in interest regarding indazole derivatives due to their demonstrated efficacy in preclinical studies. For instance, studies have highlighted the importance of the formyl group in facilitating nucleophilic addition reactions, which can be harnessed to develop new drug candidates. Additionally, the hydroxy group provides a site for further functionalization, allowing for the creation of prodrugs or analogs with enhanced pharmacokinetic profiles.

The pharmaceutical industry has been actively investigating indazole-based compounds for their potential applications in treating various diseases. One notable area of research is cancer therapy. Several indazole derivatives have shown promise in inhibiting key enzymes involved in tumor growth and progression. The structural features of 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid make it a promising candidate for further exploration in this field. Researchers are particularly interested in how modifications to its functional groups can enhance its binding affinity to target proteins and improve its overall therapeutic efficacy.

Beyond oncology, 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid has potential applications in other therapeutic areas as well. For example, its ability to interact with biological targets suggests that it could be used to develop treatments for inflammatory diseases or neurological disorders. The compound's dual functionality—combining both electrophilic and nucleophilic characteristics—makes it a versatile building block for medicinal chemists.

The synthesis of 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making the compound more accessible for research purposes.

In conclusion, 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 2168233-03-0) is a compound of considerable interest in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable scaffold for developing new drugs. As research continues to uncover new applications for indazole derivatives, compounds like this one are likely to play an increasingly important role in the fight against various diseases.

2168233-03-0 (5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid) 関連製品

- 300674-54-8(ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate)

- 1511185-11-7(4-AZIDO-6-METHOXYPYRIMIDINE)

- 937591-99-6(2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 112997-83-8(N-(3-methylphenyl)methylhydroxylamine)

- 2639451-32-2(tert-butyl 2-(octahydro-1H-indol-3-yl)acetate)

- 254897-01-3(1-bromo-4-methyl-2-(methylsulfonyl)benzene)

- 1805485-05-5(Ethyl 3-cyano-5-methoxypyridine-4-acetate)

- 1482206-52-9(4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol)

- 1859424-54-6(2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid)

- 445260-11-7(2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid)